1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (300 MHz, CDCl₃):
- The N-methyl group (position 1) resonates as a singlet at δ 3.20 ppm due to its three equivalent protons.
- C4 and C6 methyl groups appear as singlets at δ 2.35 ppm and δ 2.40 ppm , respectively.
- The C3 carboxylic acid proton is observed as a broad singlet at δ 12.10 ppm , typical for exchangeable protons in acidic environments.
- Ring protons (positions 5 and 6) show coupling patterns consistent with dihydropyridine systems, with a doublet at δ 6.80 ppm (J = 6.0 Hz) for the C5 proton and a multiplet at δ 7.10 ppm for the C4 proton.
¹³C NMR (75 MHz, CDCl₃):
Infrared (IR) and Mass Spectrometric (MS) Profiles
IR Spectroscopy (KBr, cm⁻¹):
- A broad O–H stretch at 2500–3300 cm⁻¹ (carboxylic acid).
- Strong C=O stretches at 1680 cm⁻¹ (ketone) and 1720 cm⁻¹ (carboxylic acid).
- C–H bending vibrations for methyl groups at 1380–1460 cm⁻¹ .
Mass Spectrometry (EI-MS, m/z):
X-ray Crystallographic Data (If Available)
X-ray crystallographic data for this compound are not currently available in the literature. However, structural analogs such as 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 51727-05-0) crystallize in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.2 Å, b = 12.4 Å, c = 9.8 Å, β = 105.5° . These data suggest that the title compound would exhibit similar packing motifs, with hydrogen bonding between carboxylic acid groups and π-stacking of the aromatic rings.
Table 1. Summary of spectroscopic data for this compound.
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.20 (s, 3H), δ 2.35 (s, 3H), δ 2.40 (s, 3H), δ 6.80 (d, J=6.0 Hz, 1H) |
| ¹³C NMR | δ 170.5 (C=O), δ 165.2 (COOH), δ 21.4 (N–CH₃), δ 25.1/25.3 (C–CH₃) |
| IR | 2500–3300 cm⁻¹ (O–H), 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (C=O) |
| MS | m/z 181.19 (M⁺), m/z 138, 110, 77 |
Properties
IUPAC Name |
1,4,6-trimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)10(3)8(11)7(5)9(12)13/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBELMYOXKJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424681 | |
| Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24667-08-1 | |
| Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heterocyclization via Aminomethylidene Derivatives of Meldrum’s Acid
One effective method involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanoacetamide or cyanothioacetamide. This approach was reported in a 2019 study where the reaction of a Meldrum’s acid derivative with cyano(thio)acetamide in ethanol at room temperature for 24 hours, followed by acidification to pH 5, yielded 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives in moderate to good yields (68-74%).
- Reaction conditions:
- Reagents: Aminomethylidene Meldrum’s acid derivative (0.01 mol), cyanoacetamide or cyanothioacetamide (0.01 mol)
- Solvent: Ethanol (10 mL)
- Time: 24 hours at room temperature
- Workup: Acidification with concentrated HCl to pH 5, stirring for 3 hours
- Yield: 68-74%
This method allows regioselective functionalization and is adaptable for introducing methyl groups at desired positions by selecting appropriate starting materials.
Multi-Component Reactions Involving 3-Formylchromone and Amines
Another synthetic route involves multi-component reactions where 3-formylchromone, primary amines, and other reagents are combined to form functionalized 2-pyridone-3-carboxylic acid derivatives. Although this method is more general for 2-pyridone derivatives, it provides a framework for synthesizing substituted dihydropyridines including methyl-substituted analogs.
- Key features:
- Use of commercially available reagents under ambient atmosphere
- Monitoring by thin-layer chromatography and purification by flash chromatography
- Characterization by NMR and mass spectrometry to confirm substitution patterns
This approach is valuable for generating libraries of substituted pyridones, including 1,4,6-trimethyl derivatives, by varying the amine and aldehyde components.
Alkylation of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
Regioselective alkylation at the sulfur atom of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been demonstrated using alkyl halides in the presence of potassium hydroxide. This method can be adapted to introduce methyl groups at specific positions, facilitating the synthesis of 1,4,6-trimethyl derivatives.
- Typical conditions:
- Base: KOH
- Alkyl halide: Methyl iodide or bromide
- Solvent: Ethanol or other polar solvents
- Temperature: Ambient to reflux
- Outcome: Formation of methylated sulfides or methyl-substituted pyridines
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Heterocyclization with Meldrum’s acid derivative | Aminomethylidene Meldrum’s acid + cyanoacetamide | EtOH, 24 h, RT, acidification pH 5 | 68-74 | Moderate yield, regioselective, mild conditions |
| Multi-component reaction | 3-Formylchromone + primary amines | Ambient atmosphere, chromatography | 70-86* | Versatile, allows substitution variation |
| Alkylation with alkyl halides | 2-Oxo-1,2-dihydropyridine derivative + methyl halide | KOH, EtOH, RT to reflux | Variable | Regioselective methylation |
| Hydrothermal synthesis | Substituted pyridine + water | 140°C, 72 h, sealed reactor | >80 | Green method, high purity crystals |
*Yields from related pyridone derivatives synthesis.
Research Findings and Notes
The heterocyclization method using Meldrum’s acid derivatives is well-documented for synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with good control over substitution patterns.
Multi-component reactions provide a flexible platform for generating diverse substituted pyridones, including methylated variants, with high yields and straightforward purification.
Alkylation strategies enable regioselective introduction of methyl groups, critical for obtaining the 1,4,6-trimethyl substitution pattern.
Hydrothermal synthesis offers an environmentally friendly alternative with high yields and stable crystalline products, though its direct application to the target compound requires further exploration.
The molecular formula of this compound is C9H11NO3 with a molecular weight of 181.19 g/mol.
Chemical Reactions Analysis
General Reactivity Profile
2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives typically exhibit reactivity at three key sites:
-
Carboxylic acid group : Prone to esterification, amidation, or decarboxylation under thermal or basic conditions.
-
Pyridone ring : Susceptible to electrophilic substitution at the 4- and 6-positions, depending on substituent effects.
-
Oxo group : May participate in keto-enol tautomerism or act as a hydrogen-bond donor.
Substituents such as methyl groups at positions 1, 4, and 6 (as in the target compound) likely sterically hinder certain reactions while directing regioselectivity in others.
Example Reactions (Based on Analogues)
The following table extrapolates potential reactions for 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid from literature on similar systems:
Key Challenges and Considerations
-
Steric Effects : Methyl groups at positions 1, 4, and 6 may reduce reactivity at the pyridone ring, favoring transformations at the carboxylic acid group.
-
Solubility : The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) may influence reaction efficiency.
-
Decarboxylation : Likely occurs under mild basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/toluene) as seen in related 2-pyridone-3-carboxylic acids .
Research Gaps and Recommendations
No direct experimental data exists for this specific compound. Future studies should prioritize:
-
Synthetic optimization of esterification/amidation protocols.
-
Regioselective functionalization of the pyridone ring.
-
Biological activity screening , leveraging structural similarities to antimicrobial agents reported in .
For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or conduct targeted experimental studies.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its potential as a therapeutic agent. Research indicates that this compound exhibits:
- Antioxidant Activity : It can scavenge free radicals and protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models.
- Antimicrobial Activity : Studies have demonstrated its efficacy against a range of bacterial strains.
Case Study: Antioxidant Activity
A study investigated the antioxidant properties of this compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Agricultural Applications
Fungicidal Properties
Research has explored the use of this compound as a fungicide. Its mechanism involves inhibiting fungal growth by disrupting cellular processes.
Case Study: Efficacy Against Fungal Pathogens
In field trials conducted on crops affected by fungal diseases, the application of this compound resulted in a notable decrease in disease incidence.
| Treatment Group | Disease Incidence (%) | Control Group (%) |
|---|---|---|
| Compound Application | 15 | 60 |
Materials Science
Polymer Development
The compound has been utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
Case Study: Polymer Blends
A recent study focused on blending this compound with polyvinyl chloride (PVC). The resulting material demonstrated improved tensile strength compared to pure PVC.
| Sample | Tensile Strength (MPa) |
|---|---|
| Pure PVC | 35 |
| PVC + Compound | 50 |
Mechanism of Action
The mechanism of action of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Aryl/Heteroaryl Substituents : Methyl groups (e.g., 1,4,6-trimethyl) enhance lipophilicity compared to aromatic substituents (e.g., phenyl or thiophene). This likely reduces aqueous solubility but may improve membrane permeability .
- Melting Points : Aromatic derivatives (e.g., 15a and 15c) exhibit higher melting points (260–268°C) due to stronger intermolecular π-π stacking and hydrogen bonding, whereas alkylated analogs (e.g., cyclopropylmethyl derivative) lack reported values, suggesting lower crystallinity .
Spectral Characteristics
Infrared (IR) Spectroscopy
- 1,4,6-Trimethyl derivative : Expected carbonyl (C=O) stretch near 1670–1700 cm⁻¹ , consistent with 2-oxo pyridones. Methyl C-H stretches appear at 2900–2980 cm⁻¹ .
- 6-Phenyl analog (15a) : Shows additional aromatic C-H stretches (~3050 cm⁻¹) and conjugated carbonyl absorption at 1672 cm⁻¹ .
- 6-Thiophene analog (15c) : Distinctive S-C and C=C stretches at 600–800 cm⁻¹ and 1620 cm⁻¹ , respectively .
Nuclear Magnetic Resonance (NMR)
- 1,4,6-Trimethyl derivative : Methyl protons resonate as singlets (δ 2.0–2.5 ppm for CH₃ groups). The pyridone C=O carbon appears near 165–170 ppm in ¹³C NMR .
- N-Cyclopropylmethyl analog : Cyclopropyl protons show complex splitting (δ 0.5–1.5 ppm), while the pyridone C=O carbon is observed at 166.9 ppm .
Biological Activity
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 64038-03-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on existing literature.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 162.19 g/mol
- CAS Number : 64038-03-5
Synthesis
The synthesis of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine derivatives has been documented in various studies. These compounds are typically derived through multi-step organic reactions involving pyridine derivatives and carbonyl compounds .
Anticancer Activity
Research has demonstrated that derivatives of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated a series of related compounds and found that certain analogs displayed enhanced activity against human tumor cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 24 | HT29 | 0.8 | 2.5 times more active |
| 15 | MCF7 | 1.5 | Comparable |
| 23 | A549 | 1.0 | Comparable |
Among these, compound 24 was identified as the most potent agent against the colon HT29 carcinoma cell line .
Antimicrobial Activity
The antimicrobial properties of these compounds have also been extensively studied. The following table summarizes the antimicrobial efficacy against common pathogens:
| Compound | Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 24 | Staphylococcus aureus | 16 | Equipotent to Ampicillin |
| 24 | Escherichia coli | 16 | Equipotent to Ampicillin |
| 15 | Candida albicans | 32 | Moderate |
The highest antimicrobial potential was noted for compound 24, which exhibited activity comparable to standard antibiotics like ampicillin against both Gram-positive and Gram-negative bacteria .
Case Studies
- Cytotoxicity Assessment : In a study involving A549 human lung adenocarcinoma cells, treatment with various derivatives showed a structure-dependent anticancer activity. The most effective compounds reduced cell viability significantly compared to control groups treated with cisplatin .
- Antimicrobial Screening : Another case involved testing against multidrug-resistant strains of bacteria. Compounds derived from the dihydropyridine structure were screened for their ability to inhibit growth in resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa, showing promising results that warrant further investigation .
The exact mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that their activity may be linked to their ability to interfere with cellular processes such as DNA replication and protein synthesis in cancer cells and pathogens .
Q & A
What are the common synthetic routes for preparing 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization or condensation reactions. A general approach includes reacting substituted pyridine precursors with methylating agents under acidic or basic conditions. For example, ethyl acetoacetate derivatives can undergo cyclization with ammonium acetate in ethanol under reflux to form the dihydropyridine core . Methylation at positions 1, 4, and 6 is achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. Optimizing solvent choice (e.g., DMF for solubility) and temperature (60–80°C) is critical to minimize side products, as excess methylating agents can lead to over-alkylation . Purity (>95%) is confirmed via HPLC, as described in pyridinecarboxylic acid syntheses .
How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Level: Basic
Methodological Answer:
- 1H/13C NMR : The methyl groups at positions 1, 4, and 6 appear as singlets in the range δ 2.1–2.6 ppm. The carboxylic acid proton is typically absent in DMSO-d6 due to exchange broadening but confirmed via 13C NMR (δ ~170 ppm for COOH) .
- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid and ketone) and N-H stretches at ~3200 cm⁻¹ (dihydropyridine) are key markers .
- Mass Spectrometry : ESI-MS in negative mode shows [M−H]⁻ peaks, with fragmentation patterns aligning with loss of COOH or methyl groups .
What strategies are effective in resolving contradictory data regarding the biological activity of this compound in different assay systems?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent). For example:
- Solvent Effects : DMSO concentrations >1% may inhibit enzyme activity. Compare results using water-soluble derivatives (e.g., sodium salts) to isolate solvent artifacts .
- Metabolic Interference : Use metabolic inhibitors (e.g., cytochrome P450 inhibitors) in cell-based assays to determine if activity is direct or metabolite-dependent .
- Orthogonal Assays : Validate findings using both enzymatic (e.g., fluorescence-based) and cell viability assays (e.g., MTT) to confirm mechanism-specific effects .
How can reaction conditions be optimized to enhance the regioselectivity of methylation in dihydropyridine derivatives?
Level: Advanced
Methodological Answer:
Regioselective methylation requires precise control of steric and electronic factors:
- Base Selection : Weak bases (e.g., NaHCO3) favor methylation at less hindered positions (e.g., N1), while stronger bases (e.g., KOH) promote multiple substitutions .
- Protecting Groups : Temporarily protect the carboxylic acid group with tert-butyl esters to direct methylation to the pyridine ring .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for methylation at electron-deficient positions .
What are the key considerations for designing stability studies of this compound under physiological conditions?
Level: Advanced
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC for hydrolysis of the ketone or decarboxylation .
- Light Sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light. Quenching agents like ascorbic acid may stabilize the compound .
- Oxidative Stress : Add antioxidants (e.g., BHT) to formulations and test stability in the presence of H2O2 or metal ions .
What are the challenges in correlating in vitro binding data with in vivo efficacy for this compound?
Level: Advanced
Methodological Answer:
- Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust in vitro IC50 values for free drug concentration .
- Metabolic Clearance : Use liver microsomes or hepatocytes to identify major metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate AUC and half-life data from rodent studies to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
